molecular formula C15H14ClNO4S B2517020 4-chloro-3-[(2,3-dimethylphenyl)sulfamoyl]benzoic Acid CAS No. 884990-43-6

4-chloro-3-[(2,3-dimethylphenyl)sulfamoyl]benzoic Acid

Cat. No.: B2517020
CAS No.: 884990-43-6
M. Wt: 339.79
InChI Key: JOCPYUDYLUDHFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-chloro-3-[(2,3-dimethylphenyl)sulfamoyl]benzoic Acid is an organic compound with the molecular formula C15H14ClNO4S It is a derivative of benzoic acid, featuring a chloro group, a sulfamoyl group, and a dimethylphenyl group

Scientific Research Applications

4-chloro-3-[(2,3-dimethylphenyl)sulfamoyl]benzoic Acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-3-[(2,3-dimethylphenyl)sulfamoyl]benzoic Acid typically involves multiple steps:

    Starting Materials: The synthesis begins with 4-chlorobenzoic acid and 2,3-dimethylphenylamine.

    Formation of Sulfamoyl Group: The 2,3-dimethylphenylamine is reacted with chlorosulfonic acid to introduce the sulfamoyl group.

    Coupling Reaction: The resulting sulfamoyl derivative is then coupled with 4-chlorobenzoic acid under suitable conditions, often involving a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes:

    Batch Processing: Utilizing large reactors to handle the exothermic nature of the reactions.

    Purification: Employing crystallization or chromatography techniques to purify the final product.

Chemical Reactions Analysis

Types of Reactions

4-chloro-3-[(2,3-dimethylphenyl)sulfamoyl]benzoic Acid can undergo various chemical reactions:

    Substitution Reactions: The chloro group can be substituted by nucleophiles under appropriate conditions.

    Oxidation and Reduction: The sulfamoyl group can be oxidized or reduced, altering the compound’s properties.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding benzoic acid and sulfamoyl derivatives.

Common Reagents and Conditions

    Nucleophiles: Such as amines or thiols for substitution reactions.

    Oxidizing Agents: Like hydrogen peroxide for oxidation reactions.

    Reducing Agents: Such as sodium borohydride for reduction reactions.

    Acids and Bases: For hydrolysis reactions.

Major Products

    Substitution Products: Depending on the nucleophile used.

    Oxidized or Reduced Derivatives: Depending on the specific reaction conditions.

Comparison with Similar Compounds

Similar Compounds

    4-chloro-3-sulfamoylbenzoic Acid: Similar structure but lacks the dimethylphenyl group.

    4-chloro-3-[(2,5-dimethylphenyl)sulfamoyl]benzoic Acid: Similar but with a different position of the dimethyl groups on the phenyl ring.

Uniqueness

    Structural Features: The presence of both the chloro and dimethylphenyl groups makes 4-chloro-3-[(2,3-dimethylphenyl)sulfamoyl]benzoic Acid unique.

    Chemical Properties: These structural features confer distinct chemical properties, such as solubility and reactivity, compared to similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

4-chloro-3-[(2,3-dimethylphenyl)sulfamoyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClNO4S/c1-9-4-3-5-13(10(9)2)17-22(20,21)14-8-11(15(18)19)6-7-12(14)16/h3-8,17H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOCPYUDYLUDHFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NS(=O)(=O)C2=C(C=CC(=C2)C(=O)O)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.